molecular formula C18H20N4O4 B15581838 Leuxinostat

Leuxinostat

カタログ番号: B15581838
分子量: 356.4 g/mol
InChIキー: WPJWGNZGPQGGQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leuxinostat is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H20N4O4

分子量

356.4 g/mol

IUPAC名

N-hydroxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C18H20N4O4/c23-18(19-24)15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)16-5-7-17(8-6-16)22(25)26/h1-8,24H,9-13H2,(H,19,23)

InChIキー

WPJWGNZGPQGGQT-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Leucinostatin Action on Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a family of nonapeptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1] These potent mycotoxins exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects.[2][3][4] The primary mode of action for leucinostatins lies in their profound and multifaceted disruption of cellular membranes, particularly the inner mitochondrial membrane. This guide provides an in-depth technical overview of the mechanisms by which leucinostatins exert their effects on cell membranes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Dual-Action Mechanism on the Inner Mitochondrial Membrane

Leucinostatins employ a dual-action mechanism that ultimately collapses the mitochondrial membrane potential, a critical component of cellular energy production. This involves both the direct inhibition of F₀F₁-ATP synthase and the uncoupling of oxidative phosphorylation through pore formation and ionophoric activity.[5][6]

At lower concentrations (typically <200 nM), leucinostatin (B1674795) A acts as a specific and high-affinity inhibitor of mitochondrial ATP synthase.[5][6] It is suggested that the hydroxyleucine residue at position 7 is crucial for this inhibitory activity.[5] This inhibition leads to a hyperpolarization of the inner mitochondrial membrane as the proton motive force is no longer being utilized for ATP synthesis.[5]

At higher concentrations (>240 nM), leucinostatins act as uncoupling agents, dissipating the proton gradient across the inner mitochondrial membrane.[5][6] This is achieved through their ability to form pores and act as ionophores, facilitating the transport of cations.[2][7] This uncoupling activity leads to a collapse of the mitochondrial membrane potential.[5]

cluster_membrane Inner Mitochondrial Membrane ATP_Synthase F₀F₁-ATP Synthase Proton_Channel Proton Channel (Pore) Leucinostatin Leucinostatin Low_Concentration Low Concentration (<200 nM) Leucinostatin->Low_Concentration High_Concentration High Concentration (>240 nM) Leucinostatin->High_Concentration Inhibition Inhibition Low_Concentration->Inhibition Uncoupling Uncoupling High_Concentration->Uncoupling Inhibition->ATP_Synthase Hyperpolarization Membrane Hyperpolarization Inhibition->Hyperpolarization Uncoupling->Proton_Channel Depolarization Membrane Depolarization Uncoupling->Depolarization Start Start Prepare_Liposomes Prepare SUVs with encapsulated calcein (B42510) Start->Prepare_Liposomes Remove_Free_Calcein Remove free calcein via size exclusion chromatography Prepare_Liposomes->Remove_Free_Calcein Measure_Baseline Measure baseline fluorescence Remove_Free_Calcein->Measure_Baseline Add_Leucinostatin Add Leucinostatin Measure_Baseline->Add_Leucinostatin Monitor_Fluorescence Monitor fluorescence over time Add_Leucinostatin->Monitor_Fluorescence Analyze_Data Analyze data for fluorescence increase Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End Isolate_Mitochondria Isolate Mitochondria Energize Energize with Succinate Isolate_Mitochondria->Energize Add_Safranin_O Add Safranin O Energize->Add_Safranin_O Measure_Baseline Measure Baseline Fluorescence Add_Safranin_O->Measure_Baseline Add_Leucinostatin Add Leucinostatin Measure_Baseline->Add_Leucinostatin Monitor_Fluorescence Monitor Fluorescence Changes Add_Leucinostatin->Monitor_Fluorescence Analyze Analyze for Hyper- or Depolarization Monitor_Fluorescence->Analyze

References

Leucinostatin discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Leucinostatins: Discovery, Origin, and Biological Mechanisms

Executive Summary

The Leucinostatins are a family of potent, non-ribosomally produced lipopeptide antibiotics (peptaibiotics) with a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor properties. First isolated in 1973 from the fungus now known as Purpureocillium lilacinum, these complex molecules have garnered significant interest due to their high potency and unique mechanism of action, which primarily involves the disruption of mitochondrial function. This document provides a comprehensive technical overview of the Leucinostatins, detailing their discovery, microbial origins, biosynthesis, mechanism of action, and the experimental protocols used for their study. Quantitative data on their physicochemical properties and biological activities are summarized for reference by researchers and drug development professionals.

Discovery and Origin

The discovery of Leucinostatins dates back to 1973, when Arai and his colleagues reported a new antibiotic derived from the fungus Penicillium lilacinum.[1][2][3] The name "Leucinostatin" was coined due to the suspected high content of leucine (B10760876) residues in its structure.[4] Subsequent taxonomic re-evaluation of the producing organism has placed it in the genera Paecilomyces and, most recently, Purpureocillium.[4][5][6]

Initially perceived as a single entity, Leucinostatin (B1674795) was later revealed to be a complex of at least 24 structurally related compounds.[5][6] The primary components, Leucinostatins A and B, were successfully separated and characterized in the early 1980s.[7] Since their initial discovery, Leucinostatins have been isolated from several other fungal species, including Paecilomyces marquandii, Acremonium sp., and various species of the entomopathogenic genus Ophiocordyceps.[5][8][9][10]

These peptaibiotics are synthesized by a multi-enzyme complex encoded by a dedicated gene cluster, not by ribosomal machinery.[5][11] The core of this machinery is a large Non-Ribosomal Peptide Synthetase (NRPS).[5][12]

Physicochemical Properties

Leucinostatins are characterized by a unique structure: a nonapeptide backbone containing several non-standard amino acids, an N-terminal fatty acid moiety ((4S,2E)-4-methylhex-2-enoic acid), and a C-terminal N-methylated diamine.[5][9] Their lipophilic nature contributes to their poor solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.[2]

Table 1: Physicochemical Properties of Major Leucinostatins

PropertyLeucinostatin ALeucinostatin BLeucinostatin Y
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃[2][7]C₆₁H₁₀₉N₁₁O₁₃[7]C₆₁H₁₀₈N₁₀O₁₄[13]
Molecular Weight 1218.6 g/mol [2]1204.6 g/mol [6]1193.5 g/mol [13]
Key Structural Features C-terminal N¹,N¹-dimethylpropane-1,2-diamine (DPD)[5][9]C-terminal N¹-methylpropane-1,2-diamine (MPD)[9]C-terminal Carboxylic Acid[4][13]
Solubility Soluble in Methanol, Ethanol, DMSO, DMF; Limited in H₂O[2]Similar to Leucinostatin ANot explicitly detailed, but expected to be similar

Biological Activity

Leucinostatins exhibit potent biological activity across a wide range of organisms. Their high toxicity, however, has so far limited their therapeutic application.[4] They are among the most potent antiprotozoal agents discovered and are considered highly toxic mycotoxins, with LD₅₀ values comparable to those of aflatoxins.[4]

Table 2: Summary of Biological Activity Data for Leucinostatins

Activity TypeOrganism/Cell LineCompoundMeasurementValueReference(s)
Antiprotozoal Plasmodium falciparumLeucinostatin AIC₅₀0.4 - 0.9 nM[4]
Trypanosoma bruceiLeucinostatin AIC₅₀2.8 nM[4]
Trypanosoma cruziLeucinostatins A, B, FEC₅₀< 10 nM[14]
Antifungal Various FungiLeucinostatin AMIC10 - 25 µM[4]
Phytophthora infestansLeucinostatins A, BGrowth InhibitionPotent[5][8]
Antibacterial Gram-positive bacteriaLeucinostatin AMIC2.5 - 100 µM[4]
Antitumor Murine Leukemia (L1210)LeucinostatinGrowth InhibitionComplete at 0.5 µg/mL[1][15]
Pancreatic Cancer CellsLeucinostatin ACytotoxicityPotent under nutrient deprivation[9]
TNBC (LAR Subtype)Leucinostatin BAntiproliferativePotent and Selective[9]
Toxicity MiceLeucinostatin ALD₅₀ (intraperitoneal)1.8 mg/kg[4][6]
MiceLeucinostatin ALD₅₀ (oral)5.4 mg/kg[4]
MiceLeucinostatin BLD₅₀ (intraperitoneal)1.8 mg/kg[4][6]
MiceLeucinostatin BLD₅₀ (oral)6.3 mg/kg[4]

Mechanism of Action

The primary mechanism of action for Leucinostatins is the targeted disruption of mitochondrial function. They act as potent inhibitors of mitochondrial ATP synthase and uncouplers of oxidative phosphorylation.[2][6][11][16] This leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death. The destabilization of the inner mitochondrial membrane is a key event in their antiprotozoal activity.[4]

In certain cancer cell lines, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer, Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling, an effect that was replicated by the known ATP synthase inhibitor oligomycin.[9] Early studies also noted that Leucinostatins can cause general membrane damage and inhibit protein synthesis, though these are likely downstream consequences of the primary interaction with mitochondrial and cellular membranes.[1][15]

Leucinostatin_MoA cluster_mito Mitochondrial Inner Membrane Leucinostatin Leucinostatin Mitochondria Mitochondrion Leucinostatin->Mitochondria Enters ATP_Synthase F₀F₁ ATP Synthase Leucinostatin->ATP_Synthase Inhibits OxPhos Oxidative Phosphorylation Leucinostatin->OxPhos Uncouples Membrane_Potential ΔΨm Collapse ATP_Synthase->Membrane_Potential OxPhos->Membrane_Potential ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion mTORC1 mTORC1 Pathway ATP_Depletion->mTORC1 Inhibits Cell_Death Cell Death / Apoptosis ATP_Depletion->Cell_Death mTORC1->Cell_Death Contributes to

Caption: Proposed mechanism of action for Leucinostatins.

Biosynthesis

Leucinostatins are non-ribosomal peptides synthesized by a series of large, modular enzymes. In P. lilacinum, their production is governed by a cluster of 20 genes, referred to as the lcs cluster.[5][8][17] The central enzyme is LcsA, a massive NRPS composed of ten modules, each responsible for the recognition and incorporation of a specific amino acid into the growing peptide chain.[5][12] The biosynthesis is regulated by transcription factors within the cluster, such as LcsF and LcsL, which can be manipulated to increase production yields.[8][17]

Leucinostatin_Biosynthesis lcs_cluster lcs Gene Cluster (20 genes) lcsL lcsL (Regulator) lcs_cluster->lcsL lcsA lcsA (Core NRPS) lcs_cluster->lcsA lcs_others Other lcs Genes (PKS, Modifying Enzymes) lcs_cluster->lcs_others lcsL->lcsA Regulates Expression lcsL->lcs_others Regulates Expression Peptide Nascent Leucinostatin Peptide lcsA->Peptide Assembly Final Leucinostatin A/B lcs_others->Final Catalyze Precursors Amino Acids & Fatty Acid Precursors Precursors->lcsA Peptide->Final Modification & Release

Caption: Simplified overview of the Leucinostatin biosynthetic pathway.

Experimental Protocols

Isolation and Purification Workflow

The isolation of Leucinostatins from fungal cultures follows a multi-step process involving fermentation, extraction, and chromatographic purification.

  • Fermentation: The producing fungal strain (e.g., P. lilacinum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to allow for the production and secretion of secondary metabolites.[18][19]

  • Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, typically ethyl acetate. The organic phase, containing the lipophilic Leucinostatins, is collected and concentrated under reduced pressure.[19]

  • Initial Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. Elution is performed with a solvent gradient of increasing polarity (e.g., chloroform-methanol).[7]

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using reversed-phase HPLC (RP-HPLC) to separate the individual Leucinostatin analogs (e.g., A from B) to homogeneity.[18]

  • Purity Analysis: The purity of the final compounds is confirmed by analytical HPLC and mass spectrometry.

Isolation_Workflow A Fungal Fermentation (e.g., P. lilacinum in PDB) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract Concentration (Rotary Evaporation) B->C D Silica Gel Column Chromatography C->D E Bioactive Fractions D->E Fraction Collection F Preparative RP-HPLC E->F G Pure Leucinostatin Analogs (A, B, etc.) F->G Isolate PURE Peaks

Caption: General experimental workflow for Leucinostatin isolation.

Structural Elucidation

The complex structures of Leucinostatins have been determined through a combination of advanced analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the precise molecular formula.[9] Tandem MS (MS/MS) is employed to fragment the molecule, providing sequence information about the peptide backbone.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms and elucidate the detailed planar structure of the molecule and its unusual residues.[9][13]

  • Chiral Analysis: To determine the absolute configuration (stereochemistry) of the amino acid residues, the purified Leucinostatin is subjected to acid hydrolysis to break it down into its constituent amino acids. These are then derivatized using a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, comparing their retention times to those of authentic standards.[13]

Bioactivity Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to quantify the antimicrobial or antifungal potency of a compound.

  • Inoculum Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The purified Leucinostatin is dissolved in a suitable solvent (e.g., DMSO) and a series of two-fold serial dilutions are prepared in microtiter plate wells containing liquid growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no drug) and negative (no microbes) control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the Leucinostatin that completely inhibits visible growth of the microorganism.[4][19]

References

A Comparative Analysis of the Biological Activities of Leucinostatin A and B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of potent peptide antibiotics produced by various fungi, including Purpureocillium lilacinum. Among the members of this family, Leucinostatin (B1674795) A and Leucinostatin B are the most studied. These molecules have garnered significant interest in the scientific community due to their broad spectrum of biological activities, encompassing antimicrobial, antifungal, antitumor, antiprotozoal, and immunosuppressive properties. This technical guide provides a comprehensive comparison of the biological activities of Leucinostatin A and B, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways they modulate.

Comparative Biological Activity: A Quantitative Overview

Leucinostatin A and B exhibit a range of biological effects, with their potency varying depending on the specific activity and the biological system under investigation. The following tables summarize the available quantitative data to facilitate a direct comparison.

In Vitro Cytotoxicity

Leucinostatins have demonstrated significant cytotoxic effects against various cancer cell lines. While comprehensive side-by-side comparisons are limited in the literature, the available data indicates potent anticancer activity for Leucinostatin A.

Table 1: In Vitro Cytotoxicity of Leucinostatin A

Cell LineAssayIC50Citation
Murine Leukemia (L1210)Cell Growth Inhibition0.5 µg/mL[1]
Rat Myoblast (L6)Cytotoxicity259 nM[2]
Human Prostate Cancer (DU-145)Growth Inhibition (in co-culture with PrSC)Potent Inhibition (qualitative)[3]
Antimicrobial and Antifungal Activity

Both Leucinostatin A and B are known for their antimicrobial and antifungal properties. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial and Antifungal Activity of Leucinostatins

OrganismLeucinostatin A (MIC)Leucinostatin B (MIC)Citation
Gram-positive Bacteria 2.5–100 µMData not available[4]
Fungi 10–25 µMData not available[4]
Methicillin-Resistant Staphylococcus aureus (MRSA)Data not availableActive (qualitative, Leucinostatin B2)[1]
Bacillus subtilisData not availableActive (qualitative, Leucinostatin B2)[1]
Candida albicansData not availableActive (qualitative, Leucinostatin B2)[1]

Note: The available data for Leucinostatin B's antimicrobial activity is for Leucinostatin B2, a closely related analog.

Antiprotozoal Activity

Leucinostatins have shown remarkable potency against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis.

Table 3: Antiprotozoal Activity of Leucinostatin A and B against Trypanosoma brucei

CompoundIn Vitro IC50In Vivo EfficacyCitation
Leucinostatin A2.8 nMNot curative at 4 x 0.3 mg/kg (i.p.)[4]
Leucinostatin BData not availableCurative at 4 x 0.3 mg/kg and 4 x 1.0 mg/kg (i.p.)[4]
In Vivo Toxicity

The high toxicity of leucinostatins has been a major hurdle for their therapeutic development.

Table 4: Acute Toxicity of Leucinostatin A and B in Mice

CompoundLD50 (Intraperitoneal)LD50 (Oral)Citation
Leucinostatin A1.8 mg/kg5.4 mg/kg[2][4]
Leucinostatin B1.8 mg/kg6.3 mg/kg[2][4]

Mechanisms of Action: A Deeper Dive

The diverse biological activities of Leucinostatins A and B stem from their ability to interact with and disrupt fundamental cellular processes. The primary mechanisms of action identified to date are detailed below.

Inhibition of Mitochondrial ATP Synthase

A key mechanism underlying the cytotoxicity of leucinostatins is their ability to interfere with mitochondrial energy production. They act as potent inhibitors of F1F0-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation. This inhibition disrupts the cellular energy supply, leading to cell death.

cluster_mitochondrion Mitochondrial Inner Membrane Proton Gradient Proton Gradient ATP_Synthase ATP Synthase (F1F0) Proton Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Produces ADP ADP ADP->ATP_Synthase Substrate Leucinostatin Leucinostatin (A and B) Leucinostatin->ATP_Synthase Inhibits

Inhibition of Mitochondrial ATP Synthase by Leucinostatins.
Modulation of mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that leucinostatins can inhibit mTORC1 signaling, contributing to their anticancer effects. This inhibition can lead to the suppression of protein synthesis and cell cycle arrest.

Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth Leucinostatin Leucinostatin (A and B) Leucinostatin->mTORC1 Inhibits

Inhibition of the mTORC1 Signaling Pathway by Leucinostatins.
Downregulation of IGF-I Signaling

In the context of prostate cancer, Leucinostatin A has been shown to inhibit cancer growth by reducing the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells[3]. IGF-I is a potent growth factor that promotes cancer cell proliferation, and its downregulation disrupts the supportive tumor microenvironment.

cluster_stromal Prostate Stromal Cell cluster_cancer Prostate Cancer Cell Leucinostatin_A Leucinostatin A IGF_I_Expression IGF-I Gene Expression Leucinostatin_A->IGF_I_Expression Inhibits IGF_I IGF-I IGF_I_Expression->IGF_I Produces IGF_IR IGF-I Receptor IGF_I->IGF_IR Binds to Proliferation Proliferation IGF_IR->Proliferation Promotes

Leucinostatin A-mediated Inhibition of IGF-I Signaling.
Ionophoric Activity

Leucinostatins can act as ionophores, facilitating the transport of cations across biological membranes. This disruption of ion gradients can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.

Detailed Experimental Protocols

To aid in the replication and further investigation of the biological activities of leucinostatins, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Leucinostatin A or B, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Leucinostatin A or B in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the leucostatins).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Leucinostatin (serial dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Leucinostatin A or B

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of Leucinostatin A or B in the broth medium directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the leucostatin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Prepare serial dilutions of Leucinostatin in plate Start->Serial_Dilution Inoculate_Plate Inoculate plate with microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at optimal temperature Inoculate_Plate->Incubate Determine_MIC Determine MIC (lowest concentration with no growth) Incubate->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Assay.

Conclusion

Leucinostatin A and B are potent natural products with a wide array of biological activities. Their primary mechanisms of action, centered on the disruption of cellular energy metabolism and key signaling pathways, make them intriguing candidates for further investigation in the fields of oncology and infectious diseases. While both compounds exhibit high toxicity, Leucinostatin B has shown a more favorable therapeutic window in an in vivo model of trypanosomiasis. Further comparative studies are warranted to fully elucidate the structure-activity relationships within the leucostatin family and to explore strategies, such as the development of less toxic analogs or targeted delivery systems, to harness their therapeutic potential. This guide provides a foundational understanding of the comparative bioactivities of Leucinostatin A and B, along with the necessary experimental frameworks to facilitate future research in this promising area.

References

An In-depth Technical Guide on the Leucinostatin Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a family of non-ribosomally synthesized lipopeptides produced by various fungi, most notably Purpureocillium lilacinum. These complex natural products exhibit a broad spectrum of biological activities, including potent antifungal, antitumor, and nematicidal properties, making their biosynthetic pathway a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the leucinostatin (B1674795) biosynthesis pathway, detailing the genetic architecture, key enzymatic steps, and regulatory mechanisms. It is designed to serve as a resource for researchers seeking to understand and engineer the production of these valuable secondary metabolites.

Introduction

Leucinostatins are characterized by a unique structure comprising a fatty acid moiety linked to a nonapeptide chain that includes several non-proteinogenic amino acids.[1] Their biosynthesis is orchestrated by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (lcs). Understanding this pathway is crucial for harnessing the therapeutic potential of leucinostatins through synthetic biology and metabolic engineering approaches.

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The biosynthesis of leucinostatins is governed by a cluster of 20 genes, designated lcsA through lcsT, in Purpureocillium lilacinum.[1] The core of this cluster is the non-ribosomal peptide synthetase (NRPS) gene, lcsA. The functions of the genes within this cluster have been predicted and, in some cases, experimentally verified through gene knockout studies.

Data Presentation: The lcs Gene Cluster
GeneProposed FunctionExperimental Evidence
lcsA Non-ribosomal peptide synthetase (NRPS)Gene knockout abolishes leucinostatin production.[1][2]
lcsB Polyketide synthase (PKS)Involved in the synthesis of the fatty acid precursor.
lcsC Polyketide synthase (PKS)Gene knockout abolishes leucinostatin production.[1][2]
lcsD Acyl-CoA ligaseGene knockout abolishes leucinostatin production.[1][2]
lcsE ThioesteraseGene knockout abolishes leucinostatin production.[1][2]
lcsF Transcription factor (Zn(II)2Cys6)Overexpression leads to a 1.5-fold increase in leucinostatin production.[1][3]
lcsG MethyltransferaseInvolved in the terminal N-methylation of leucinostatins.
lcsH OxidoreductasePutative tailoring enzyme.
lcsI Cytochrome P450 monooxygenasePutative tailoring enzyme.
lcsJ Acyl-CoA dehydrogenaseInvolved in fatty acid metabolism.
lcsK Enoyl-CoA hydrataseInvolved in fatty acid metabolism.
lcsL Transcription factor (bZIP)Gene knockout leads to undetectable levels of leucinostatins; overexpression increases production.[4]
lcsM Hypothetical proteinFunction unknown.
lcsN MFS transporterPutative efflux pump for leucinostatins.
lcsO Acyl carrier protein (ACP)Involved in fatty acid or polyketide synthesis.
lcsP AminotransferaseInvolved in the modification of the C-terminal residue.[1]
lcsQ HydroxylasePutative tailoring enzyme.
lcsR ReductasePutative tailoring enzyme.
lcsS Thioesterase-like proteinFunction unknown.
lcsT ABC transporterPutative efflux pump for leucinostatins.

The Leucinostatin Biosynthesis Pathway

The biosynthesis of leucinostatin A is a multi-step process involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

Initiation: Fatty Acid Precursor Synthesis

The pathway is initiated by the synthesis of a 4-methylhex-2-enoic acid moiety, which is believed to be produced by the action of polyketide synthases LcsB and LcsC.[1]

Elongation: NRPS-mediated Peptide Assembly

The core of the biosynthetic machinery is the large, multi-modular NRPS enzyme, LcsA. This enzyme is composed of ten modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] Each module typically contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains. The A domain selects and activates the specific amino acid substrate.

Termination and Tailoring

The fully assembled lipopeptide is released from the NRPS enzyme. Subsequent tailoring reactions, catalyzed by enzymes encoded within the lcs cluster such as oxidoreductases, monooxygenases, and methyltransferases, modify the core structure to produce the final leucinostatin variants.[1] For instance, the C-terminal N1,N1-dimethylpropane-1,2-diamine (DPD) moiety of leucinostatin A is thought to be formed through a series of modifications including reduction and transamination.[1]

Mandatory Visualization: Leucinostatin A Biosynthesis Pathway

Leucinostatin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_NRPS Non-Ribosomal Peptide Synthesis cluster_Tailoring Tailoring and Release Acetyl-CoA Acetyl-CoA PKS LcsB/LcsC (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Fatty_Acid 4-methylhex-2-enoic acid PKS->Fatty_Acid NRPS LcsA (NRPS) Fatty_Acid->NRPS Lipopeptide Linear Lipopeptide NRPS->Lipopeptide Amino_Acids 9 Amino Acid Residues Amino_Acids->NRPS Tailoring Tailoring Enzymes (LcsG, LcsH, LcsI, LcsP, etc.) Lipopeptide->Tailoring Leucinostatin_A Leucinostatin A Tailoring->Leucinostatin_A

Caption: Proposed biosynthetic pathway for Leucinostatin A.

Regulation of Leucinostatin Biosynthesis

The production of leucinostatins is tightly regulated at the transcriptional level. Several transcription factors encoded within and outside the lcs cluster have been shown to play a crucial role.

Pathway-Specific Regulators
  • LcsF: A Zn(II)2Cys6 transcription factor within the lcs cluster that acts as a positive regulator. Overexpression of lcsF leads to a significant increase in leucinostatin production.[1][3]

  • LcsL: A putative bZIP transcription factor also located in the lcs cluster. Disruption of lcsL completely abolishes leucinostatin synthesis, while its overexpression enhances production, indicating its critical role as a positive regulator.[4]

Global Regulatory Networks

The biosynthesis of secondary metabolites in fungi is often controlled by global regulatory networks that respond to environmental cues. While the specific signaling pathways directly targeting the lcs cluster are not fully elucidated, general fungal secondary metabolism regulation involves:

  • G-protein signaling: Heterotrimeric G-proteins are key components of signal transduction pathways that perceive external signals and initiate downstream responses, including the activation of secondary metabolite gene clusters.

  • MAPK pathways: Mitogen-activated protein kinase (MAPK) cascades are crucial for relaying environmental signals and regulating a wide range of cellular processes, including secondary metabolism.

Mandatory Visualization: Regulatory Network of Leucinostatin Biosynthesis

Leucinostatin_Regulation cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient_Limitation G_Protein G-protein Signaling Nutrient_Limitation->G_Protein Stress_Factors Stress_Factors MAPK_Cascade MAPK Cascade Stress_Factors->MAPK_Cascade LcsL LcsL (bZIP) G_Protein->LcsL LcsF LcsF (Zn(II)2Cys6) MAPK_Cascade->LcsF lcs_cluster lcs Gene Cluster LcsL->lcs_cluster LcsF->lcs_cluster Leucinostatin Leucinostatin lcs_cluster->Leucinostatin

Caption: A generalized regulatory network for Leucinostatin biosynthesis.

Experimental Protocols

This section outlines generalized methodologies for key experiments used in the study of leucinostatin biosynthesis.

Gene Disruption via CRISPR-Cas9

This protocol describes a general workflow for targeted gene disruption in P. lilacinum using the CRISPR-Cas9 system.

  • gRNA Design and Vector Construction: Design two single-guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNA expression cassettes into a vector containing the Cas9 nuclease gene and a selection marker.

  • Protoplast Preparation: Grow fungal mycelia in a suitable liquid medium. Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer to generate protoplasts.

  • Protoplast Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a selective regeneration medium. Isolate putative transformants and screen for the desired gene disruption by PCR and DNA sequencing.

Mandatory Visualization: Gene Disruption Workflow

Gene_Disruption_Workflow A 1. gRNA Design & Vector Construction D 4. PEG-mediated Transformation A->D B 2. P. lilacinum Culture & Mycelia Harvest C 3. Protoplast Preparation B->C C->D E 5. Selection on Regeneration Medium D->E F 6. PCR & Sequencing of Transformants E->F G 7. Phenotypic Analysis (HPLC-MS) F->G

Caption: Workflow for CRISPR-Cas9 mediated gene disruption in P. lilacinum.

Leucinostatin Extraction and Quantification
  • Fungal Culture and Extraction: Grow the fungal strain in a leucinostatin-inducing medium (e.g., Potato Dextrose Broth) for an appropriate duration. Extract the culture broth and mycelia with an organic solvent such as ethyl acetate.

  • Sample Preparation: Evaporate the organic solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • HPLC-MS Analysis: Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: Monitor at a UV wavelength of 210 nm and use mass spectrometry to identify and quantify leucinostatin A ([M+H]⁺ at m/z 1218.9) and leucinostatin B ([M+H]⁺ at m/z 1204.9).[1]

Conclusion

The elucidation of the leucinostatin biosynthetic pathway in Purpureocillium lilacinum has provided a genetic blueprint for the production of these complex and bioactive molecules. The identification of the lcs gene cluster and the characterization of key regulatory elements offer exciting opportunities for metabolic engineering to enhance the production of known leucinostatins and to generate novel analogs with improved therapeutic properties. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate and manipulate this fascinating biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for Leucinostatin Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of potent peptide antibiotics produced by various fungi, most notably Purpureocillium lilacinum (formerly known as Paecilomyces lilacinus).[1][2] These non-ribosomal peptides exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[2] The primary mechanism of action for Leucinostatins involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production. This disruption of cellular metabolism leads to the inhibition of key signaling pathways, such as the mTORC1 pathway, ultimately impacting cell growth, proliferation, and survival.[3] This document provides detailed protocols for the extraction and purification of Leucinostatins, along with an overview of their mechanism of action.

Data Presentation

While specific quantitative data on the yield and purification fold at each step of Leucinostatin extraction is not consistently reported across the literature, the following table provides a representative summary based on typical purification schemes for similar natural products. Researchers should note that actual yields will vary depending on the fungal strain, culture conditions, and the efficiency of each procedural step.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Filtrate10,000100,000101001
Diaion HP-201,00080,00080808
Silica (B1680970) Gel Chromatography20060,0003006030
Sephadex LH-205050,000100050100
Preparative HPLC540,000800040800

Note: The values in this table are illustrative and intended to demonstrate a typical purification summary. Actual experimental results will vary.

Experimental Protocols

I. Fermentation of Purpureocillium lilacinum for Leucinostatin Production

This protocol is adapted from the methodology described for the production of Leucinostatin Y.[4]

1. Media Preparation:

  • Seed Medium: 2% soybean meal, 3% mannitol (B672) in distilled water.

  • Production Medium: 2% soybean meal, 3% mannitol in distilled water.

  • Sterilize the media by autoclaving at 121°C for 20 minutes.

2. Inoculation and Seed Culture:

  • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed medium with a slant culture of P. lilacinum.

  • Incubate the flask at 25°C for 4 days on a rotary shaker at 220 rpm.

3. Production Culture:

  • Transfer 1 mL aliquots of the seed culture into multiple 500 mL Erlenmeyer flasks, each containing 100 mL of sterile production medium.

  • Incubate the production flasks at 25°C for 6 days on a rotary shaker at 220 rpm.

II. Extraction and Purification of Leucinostatins

This protocol outlines a multi-step purification process to isolate Leucinostatins from the culture broth.[4]

1. Initial Extraction:

  • Pool the fermented broth and centrifuge to separate the mycelia from the culture filtrate.

  • Apply the culture filtrate to a Diaion HP-20 column.

  • Wash the column with 50% aqueous acetone (B3395972) to remove polar impurities.

  • Elute the Leucinostatin-containing fraction with 100% acetone.

  • Concentrate the active fractions in vacuo to obtain a crude extract.

2. Silica Gel Chromatography:

  • Apply the concentrated crude extract to a silica gel 60 column.

  • Elute the column with a chloroform-methanol (1:1, v/v) solvent system.

  • Collect the active fractions and concentrate them under reduced pressure.

3. Size-Exclusion Chromatography:

  • Dissolve the material obtained from the silica gel step in chloroform-methanol (1:1, v/v).

  • Apply the dissolved sample to a Sephadex LH-20 column.

  • Elute the column with the same chloroform-methanol solvent system.

  • Collect the fractions containing Leucinostatins.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the Leucinostatin-containing fractions by preparative reverse-phase HPLC.

  • Column: C18 column (e.g., Capcell Pak C18 UG-120, 5 µm, 30 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • Flow Rate: 20 mL/min.

  • Detection: UV at 210 nm.

  • Collect the peaks corresponding to the different Leucinostatin analogues and lyophilize to obtain pure compounds.

Mechanism of Action and Signaling Pathways

Leucinostatins exert their biological effects primarily through the inhibition of mitochondrial ATP synthase. This leads to a decrease in cellular ATP levels and disrupts the mitochondrial membrane potential. The reduction in cellular energy availability subsequently impacts various signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

Leucinostatin Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification P_lilacinum Purpureocillium lilacinum Culture Seed_Culture Seed Culture (4 days) P_lilacinum->Seed_Culture Production_Culture Production Culture (6 days) Seed_Culture->Production_Culture Filtration Filtration Production_Culture->Filtration Diaion_HP20 Diaion HP-20 Column Filtration->Diaion_HP20 Crude_Extract Crude Leucinostatin Extract Diaion_HP20->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Leucinostatins Pure Leucinostatins Prep_HPLC->Pure_Leucinostatins

Caption: Workflow for Leucinostatin extraction and purification.

Leucinostatin's Impact on the mTORC1 Signaling Pathway

Leucinostatin_mTOR_Pathway cluster_mitochondrion Mitochondrion Leucinostatin Leucinostatin ATP_Synthase ATP Synthase Leucinostatin->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production mTORC1 mTORC1 ATP_Production->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Activation _4EBP1->Protein_Synthesis Inhibition

Caption: Leucinostatin inhibits ATP synthase, leading to mTORC1 inactivation.

Inhibition of mTORC1 by Leucinostatin has several downstream consequences. mTORC1 normally phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] S6K1 promotes protein synthesis, while 4E-BP1, in its unphosphorylated state, binds to the translation initiation factor eIF4E, preventing the initiation of translation. Therefore, by inhibiting mTORC1, Leucinostatins effectively shut down protein synthesis and cell growth.[6] Furthermore, the inhibition of the mTORC1 signaling pathway can also lead to the induction of apoptosis (programmed cell death), contributing to the cytotoxic effects of Leucinostatins.[7]

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in the extraction, purification, and study of Leucinostatins. The detailed methodologies for fermentation and purification, combined with an understanding of the mechanism of action, will be valuable for the discovery and development of new therapeutic agents based on these potent natural products. Further research is warranted to fully elucidate the quantitative aspects of the purification process and to explore the full therapeutic potential of the various Leucinostatin analogues.

References

Application Notes and Protocols for Leucinostatin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of peptide antibiotics produced by various fungi that have demonstrated potent antimicrobial and antitumor activities. Their potential as anticancer agents stems from their ability to induce cell death and inhibit critical cellular processes in cancer cells. This document provides detailed application notes and protocols for the use of Leucinostatin in cancer cell line studies, summarizing key findings and providing methodologies for experimental validation.

Leucinostatins primarily exert their anticancer effects through the inhibition of mitochondrial ATP synthase. This leads to a reduction in cellular ATP levels and subsequent disruption of energy-dependent cellular processes. A key consequence of this mitochondrial dysfunction is the inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Additionally, Leucinostatin A has been shown to indirectly inhibit prostate cancer growth by reducing the expression of Insulin-like Growth Factor I (IGF-I) in surrounding stromal cells.[1][4]

Data Presentation: Cytotoxicity of Leucinostatins

The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of various Leucinostatin analogs against different human cancer cell lines.

Leucinostatin AnalogCancer Cell LineCell Line TypeIC50 / GI50 (µM)Reference
Leucinostatin AHuman nucleated cellsNot specified~0.047[5]
Leucinostatin ADU-145Prostate CancerNot explicitly stated, but inhibits growth[1][4]
Leucinostatin BMDA-MB-453Triple-Negative Breast Cancer (LAR Subtype)5.4 ± 0.9[2]
Leucinostatin BSUM-185PETriple-Negative Breast Cancer (LAR Subtype)3.9 ± 0.8[2]
Leucinostatin BMDA-MB-231Triple-Negative Breast Cancer>100[2]
Leucinostatin NPDG AMDA-MB-453Triple-Negative Breast Cancer (LAR Subtype)5.4 ± 0.9[2]
Leucinostatin NPDG ASUM-185PETriple-Negative Breast Cancer (LAR Subtype)3.9 ± 0.8[2]
Leucinostatin NPDG AMDA-MB-231Triple-Negative Breast Cancer>100[2]

Signaling Pathways and Experimental Workflows

Leucinostatin's Impact on the mTORC1 Signaling Pathway

Leucinostatin's inhibition of ATP synthase leads to a decrease in cellular energy, which in turn inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and proliferation. The diagram below illustrates the key components of this pathway and the inhibitory effect of Leucinostatin.

mTORC1_Pathway cluster_membrane Mitochondrion cluster_cytoplasm Cytoplasm ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Leucinostatin Leucinostatin Leucinostatin->ATP_Synthase inhibits mTORC1 mTORC1 ATP->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits (when unphosphorylated)

Leucinostatin inhibits ATP synthase, leading to mTORC1 pathway suppression.
Leucinostatin A's Effect on the IGF-1 Signaling Pathway in the Prostate Tumor Microenvironment

Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of IGF-I in the surrounding prostate stromal cells. This disrupts the paracrine signaling that promotes cancer cell proliferation.

IGF1_Pathway cluster_stroma Prostate Stromal Cell cluster_cancer Prostate Cancer Cell Leucinostatin_A Leucinostatin A IGF1_Gene IGF-1 Gene Leucinostatin_A->IGF1_Gene inhibits expression IGF1_Protein IGF-1 IGF1_Gene->IGF1_Protein expresses IGF1R IGF-1 Receptor IGF1_Protein->IGF1R binds to PI3K_AKT PI3K/Akt Pathway IGF1R->PI3K_AKT activates Proliferation Cell Proliferation PI3K_AKT->Proliferation promotes

Leucinostatin A reduces IGF-1 from stromal cells, hindering cancer growth.
Experimental Workflow for Assessing Leucinostatin's Effects

A typical workflow to evaluate the anticancer properties of Leucinostatin involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression, followed by molecular assays to elucidate the underlying mechanisms.

Experimental_Workflow start Cancer Cell Lines treatment Treat with Leucinostatin (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (e.g., p-S6K, p-4E-BP1) viability->western_blot apoptosis->western_blot cell_cycle->western_blot end Data Analysis and Conclusion western_blot->end

Workflow for evaluating Leucinostatin's anticancer effects in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Leucinostatin on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Leucinostatin (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Leucinostatin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Leucinostatin or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Leucinostatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Leucinostatin for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6][7][8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cells treated with Leucinostatin

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Leucinostatin for the desired time.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells twice with PBS to remove the ethanol.[10][11][12][13]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.[3][5][10][11][12][13][14]

Western Blot Analysis for mTORC1 Signaling

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1.

Materials:

  • Cancer cells treated with Leucinostatin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Leucinostatin for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[15][16][17][18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Leucinostatin as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a class of non-ribosomally synthesized peptide antibiotics produced by various fungi, including Purpureocillium lilacinum.[1][2] These peptides have garnered significant interest within the scientific community due to their broad spectrum of biological activities, which include potent antimicrobial, antitumor, and antiprotozoal properties.[2][3] This document provides detailed application notes on the antimicrobial potential of Leucinostatin, along with comprehensive protocols for its evaluation and study. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial and Cytotoxic Activity of Leucinostatins

Leucinostatins exhibit significant activity against a range of microorganisms, including Gram-positive bacteria and various fungi.[3][4] Their efficacy is also pronounced against several protozoan parasites.[3] However, a critical consideration in their therapeutic development is their inherent toxicity to mammalian cells.[3][4] The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of Leucinostatin and its derivatives.

Table 1: Antimicrobial Activity of Leucinostatin and its Derivatives

MicroorganismLeucinostatin DerivativeMIC/IC50/EC50UnitsReference
Gram-positive bacteriaLeucinostatin2.5–100µM[4]
Fungi (21 species)Leucinostatin10–25µM[4]
Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 33591)Leucinostatin B240 (active at this concentration)µ g/disc [5]
Bacillus subtilis (UBC 344)Leucinostatin B240 (active at this concentration)µ g/disc [5]
Candida albicans (ATCC 90028)Leucinostatin B240 (active at this concentration)µ g/disc [5]
Escherichia coli (UBC 8161)Leucinostatin B240 (inactive at this concentration)µ g/disc [5]
Pseudomonas aeruginosa (ATCC 27853)Leucinostatin B240 (inactive at this concentration)µ g/disc [5]
Plasmodium falciparumLeucinostatin A0.4–0.9nM[3]
Trypanosoma bruceiLeucinostatin A2.8nM[3]
Trypanosoma brucei rhodesienseLeucinostatin A0.4nM[3]
Trypanosoma brucei rhodesienseSynthetic Derivative 26.4nM[3]
Trypanosoma brucei rhodesienseSynthetic Derivative 43.6nM[3]

Table 2: Cytotoxicity of Leucinostatin and its Derivatives

Cell LineLeucinostatin DerivativeIC50/LD50UnitsReference
Murine Leukemic Cells (L1210)Leucinostatin0.5 (complete inhibition)µg/mL
Mice (in vivo)Leucinostatin1.6 (intraperitoneal)mg/kg[4]
Mice (in vivo)Leucinostatin A1.8 (intraperitoneal)mg/kg[4]
Mice (in vivo)Leucinostatin B1.8 (intraperitoneal)mg/kg[4]
Mice (in vivo)Leucinostatin A5.4 (oral)mg/kg[4]
Mice (in vivo)Leucinostatin B6.3 (oral)mg/kg[4]
Rat Liver Cells (L6)Leucinostatin A2.9µM[3]
Rat Liver Cells (L6)Synthetic Derivative 24.9µM[3]
Rat Liver Cells (L6)Synthetic Derivative 410.3µM[3]

Mechanism of Action

The primary mechanism of action of Leucinostatin involves the disruption of cellular and mitochondrial membranes. It is proposed to act as an ionophore, creating pores in lipid bilayers, which leads to a loss of membrane integrity and dissipation of the mitochondrial membrane potential. This disruption of the inner mitochondrial membrane inhibits the function of ATP synthase, a critical enzyme in oxidative phosphorylation, thereby depleting the cell of its primary energy source, ATP. This ultimately leads to cell death.

Leucinostatin_Mechanism cluster_cell Target Cell cluster_mito Mitochondrial Effects Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Inner_Membrane Inner Mitochondrial Membrane Mitochondrion->Inner_Membrane Targets Leucinostatin Leucinostatin Leucinostatin->Cell_Membrane Disrupts Integrity ATP_Synthase ATP Synthase Inner_Membrane->ATP_Synthase Inhibits Membrane_Potential Loss of Membrane Potential (ΔΨm) Inner_Membrane->Membrane_Potential Leads to ATP_Production ATP Production Inhibited ATP_Synthase->ATP_Production Membrane_Potential->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Proposed mechanism of action for Leucinostatin.

Experimental Protocols

The following section provides detailed protocols for the evaluation of Leucinostatin's antimicrobial and cytotoxic properties.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of Leucinostatin against a target microorganism.

Materials:

  • Leucinostatin (stock solution prepared in a suitable solvent like DMSO)

  • Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into 5 mL of the appropriate broth (CAMHB or RPMI-1640).

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Leucinostatin Dilutions:

    • Perform a serial two-fold dilution of the Leucinostatin stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Setup:

    • Add 100 µL of the diluted microbial suspension to each well of a sterile 96-well microtiter plate.

    • Transfer 100 µL of each Leucinostatin dilution to the corresponding wells containing the microbial suspension.

    • Include a positive control (microorganism with no Leucinostatin) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Leucinostatin that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxic effects of Leucinostatin on a mammalian cell line.

Materials:

  • Leucinostatin

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Leucinostatin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the Leucinostatin dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the Leucinostatin stock) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Leucinostatin that causes 50% inhibition of cell growth).

Protocol 3: Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye MitoTracker to assess changes in mitochondrial membrane potential induced by Leucinostatin.

Materials:

  • Leucinostatin

  • Mammalian cell line

  • Complete cell culture medium

  • MitoTracker Red CMXRos or other suitable MitoTracker dye

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope or flow cytometer

  • Sterile glass-bottom dishes or 96-well black-walled plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass-bottom dishes or black-walled plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Leucinostatin for the desired time period (e.g., 1-6 hours). Include an untreated control.

  • MitoTracker Staining:

    • Prepare a working solution of MitoTracker Red CMXRos (typically 100-500 nM) in pre-warmed serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Imaging/Analysis:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add fresh pre-warmed medium to the cells.

    • If desired, stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

    • For Microscopy: Immediately image the cells using a fluorescence microscope. A decrease in red fluorescence intensity in the mitochondria of treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

    • For Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. A shift to lower fluorescence intensity in the treated population indicates depolarization of the mitochondrial membrane.

Experimental Workflow for Antimicrobial Agent Evaluation

The following diagram outlines a general workflow for the comprehensive evaluation of a potential antimicrobial agent like Leucinostatin.

Antimicrobial_Workflow Start Start: Potential Antimicrobial Agent Screening Primary Screening (e.g., Disk Diffusion, MIC) Start->Screening Activity_Spectrum Determination of Antimicrobial Spectrum Screening->Activity_Spectrum Cytotoxicity Cytotoxicity Assays (e.g., MTT on Mammalian Cells) Activity_Spectrum->Cytotoxicity Selectivity Calculate Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Selectivity->In_Vivo Membrane_Perm Membrane Permeabilization Assays Mechanism->Membrane_Perm Mito_Function Mitochondrial Function Assays Mechanism->Mito_Function Target_ID Target Identification Mechanism->Target_ID Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Candidate Drug Lead_Opt->End

References

a

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to fulfill this request. The topic "a" is too broad and does not provide enough information to create detailed Application Notes and Protocols for researchers, scientists, and drug development professionals.

To generate the specific content you've requested, please provide a more detailed topic, such as a specific protein, signaling pathway, disease model, or therapeutic agent. For example, a suitable topic would be "The role of Protein Kinase B (Akt) in apoptosis and its implications for cancer drug development."

Once you provide a more specific topic, I will be able to:

  • Gather relevant data and experimental protocols.

  • Summarize quantitative data in structured tables.

  • Provide detailed methodologies for key experiments.

  • Create diagrams of signaling pathways and experimental workflows using Graphviz (DOT language) with the specified formatting.

I look forward to assisting you with a more specific request.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Leuxinostat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Leuxinostat was found in the available resources. The following disposal procedures are based on guidelines for similar Histone Deacetylase (HDAC) inhibitors and general laboratory protocols for hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.

This compound, as an HDAC inhibitor, should be handled as a potent, hazardous chemical. Its mechanism of action involves the modification of chromatin structure and gene expression, highlighting its biological activity and the need for stringent safety and disposal protocols.[1][2] Malignant cells appear to be more sensitive to the proapoptotic effects of HDAC inhibitors, which underscores the therapeutic potential and the cytotoxic nature of these agents.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[3][4]

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[4]
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood.Minimizes inhalation of the powdered compound.[4]

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Classification: Treat this compound and any materials that have come into contact with it as hazardous chemical waste. Due to its biological activity as an HDAC inhibitor, it may possess toxicological properties that are not yet fully characterized.[3] Some HDAC inhibitors are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[3]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, and empty vials), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4]

    • For spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the substance. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[4]

  • Liquid Waste:

    • Collect all unused solutions and contaminated solvents in a separate, clearly labeled hazardous waste container specifically for liquids.[4]

    • Do not pour this compound waste down the drain. [4][5]

3. Container Labeling and Storage:

  • Affix a hazardous waste label to the container as soon as the first item of waste is added.[3]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas.[3]

  • Indicate the associated hazards (e.g., "Toxic").[3]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3]

  • Ensure the container is kept closed at all times, except when adding waste.[3]

  • Store the this compound waste container away from incompatible materials such as strong acids, bases, or oxidizing agents.[3]

4. Disposal of Empty Containers:

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[3]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all this compound waste containers.[4][5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on general best practices for the disposal of hazardous laboratory chemicals and specifically other HDAC inhibitors.

This compound Disposal Workflow

G cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (e.g., contaminated gloves, tips) C->D E Liquid Waste (e.g., unused solutions) C->E F Collect in Labeled, Leak-Proof Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Proper Disposal by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures and consultation with your institution's EHS department are paramount for ensuring laboratory safety and environmental protection.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。